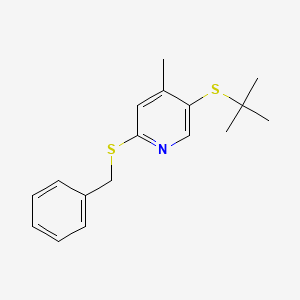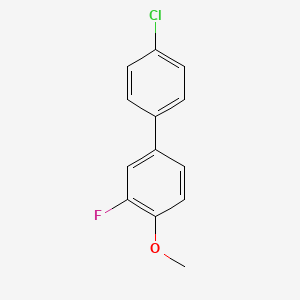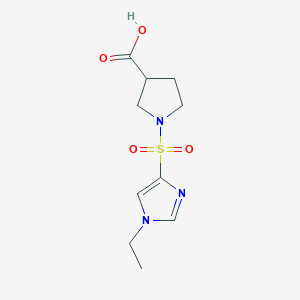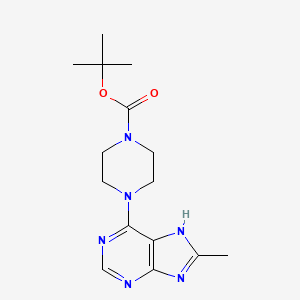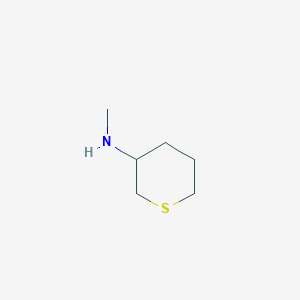
2-Heptylcyclopentanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylcyclopentan-1-one oxime is an organic compound with the molecular formula C12H23NO. It is a derivative of cyclopentanone, where the oxime functional group is attached to the cyclopentanone ring, and a heptyl group is attached to the second carbon of the cyclopentanone ring. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Heptylcyclopentan-1-one oxime can be synthesized through the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . The general reaction is as follows:
2-Heptylcyclopentanone+NH2OH⋅HCl→2-Heptylcyclopentan-1-one oxime+H2O+NaCl
Industrial Production Methods
In industrial settings, the production of 2-heptylcyclopentan-1-one oxime may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptylcyclopentan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Nitriles: Formed through oxidation.
Amines: Formed through reduction.
Substituted oximes: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Heptylcyclopentan-1-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-heptylcyclopentan-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptylcyclopentanone: The parent ketone of 2-heptylcyclopentan-1-one oxime.
Cyclopentanone oxime: A simpler oxime derivative without the heptyl group.
2-Heptylcyclopentan-1-one: The ketone precursor used in the synthesis of the oxime .
Uniqueness
2-Heptylcyclopentan-1-one oxime is unique due to the presence of both the heptyl group and the oxime functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H23NO |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
(NZ)-N-(2-heptylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12- |
Clé InChI |
QKTMJYBDXVBHRN-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC\1CCC/C1=N/O |
SMILES canonique |
CCCCCCCC1CCCC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


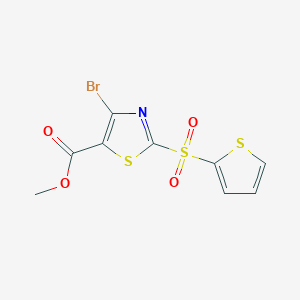
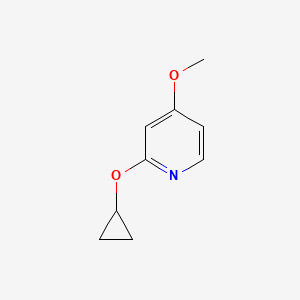
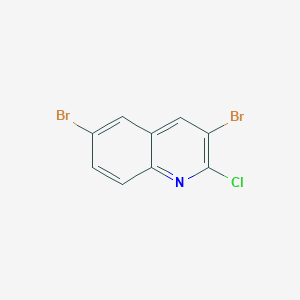
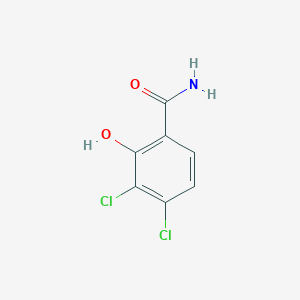
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

